Whitepaper: Structural Elucidation and Synthetic Methodologies of 5-Bromo-2-(piperazin-1-ylmethyl)thiazole
Whitepaper: Structural Elucidation and Synthetic Methodologies of 5-Bromo-2-(piperazin-1-ylmethyl)thiazole
Executive Summary
In modern medicinal chemistry, the strategic design of bifunctional pharmacophores is critical for accelerating drug discovery. 5-Bromo-2-(piperazin-1-ylmethyl)thiazole (CAS: 1522749-11-6) represents a highly versatile building block[1]. It combines a basic, solubilizing piperazine moiety—a privileged scaffold in CNS and kinase inhibitor libraries—with a 5-bromothiazole core. The C5-bromine atom serves as an orthogonal synthetic handle, enabling late-stage functionalization via transition-metal-catalyzed cross-coupling reactions[2]. This technical guide details the physicochemical profiling, self-validating synthetic protocols, and mechanistic rationale required to utilize this compound effectively in pharmaceutical development.
Structural & Physicochemical Profiling
The molecule is composed of three distinct structural domains:
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Thiazole Core : A five-membered heteroaromatic ring that acts as a bioisostere for pyridine or phenyl rings, often improving the metabolic stability of the parent drug.
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C5-Bromine Handle : A heavy halogen substituent that provides a highly reactive site for oxidative addition in palladium catalysis[2].
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Piperazin-1-ylmethyl Group : Attached at the C2 position, this basic amine linker enhances aqueous solubility and provides a secondary amine handle for subsequent amide coupling or alkylation.
Quantitative Data Summary
The following table summarizes the core physicochemical properties of the compound[1],[3]:
| Property | Value |
| IUPAC Name | 5-Bromo-2-(piperazin-1-ylmethyl)thiazole |
| CAS Registry Number | 1522749-11-6 |
| Molecular Formula | C₈H₁₂BrN₃S |
| Molecular Weight | 262.17 g/mol |
| Exact Mass (⁷⁹Br) | 260.99 m/z |
| Topological Polar Surface Area (TPSA) | ~53.1 Ų |
| Hydrogen Bond Donors | 1 (Secondary Amine) |
| Hydrogen Bond Acceptors | 4 |
Synthetic Methodologies: The Reductive Amination Pathway
The most robust and scalable method for synthesizing 5-Bromo-2-(piperazin-1-ylmethyl)thiazole is via the reductive amination of 5-bromothiazole-2-carboxaldehyde (CAS: 933752-44-4)[4].
Mechanistic Causality & Reagent Selection
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Why 1-Boc-piperazine? Using unprotected piperazine leads to catastrophic double-alkylation (cross-linking two thiazole units). The tert-butyloxycarbonyl (Boc) protecting group ensures strict 1:1 regioselectivity during the iminium formation.
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Why NaBH(OAc)₃ over NaBH₄? Sodium triacetoxyborohydride is a mild, selective reducing agent. Unlike sodium borohydride (NaBH₄), which can prematurely reduce the starting aldehyde to an alcohol, NaBH(OAc)₃ selectively reduces the transient iminium ion intermediate[5]. This eliminates the need for strict anhydrous conditions or titanium Lewis acids.
Synthetic workflow for 5-Bromo-2-(piperazin-1-ylmethyl)thiazole via reductive amination.
Step-by-Step Experimental Protocol (Self-Validating System)
Step 1: Iminium Formation and Selective Reduction
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Preparation : Dissolve 5-bromothiazole-2-carboxaldehyde (1.0 eq) and 1-Boc-piperazine (1.1 eq) in 1,2-dichloroethane (DCE) (0.2 M concentration).
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Pre-activation : Stir the mixture at room temperature for 30 minutes. Causality: This delay allows the equilibrium to shift entirely toward the iminium ion before the reducing agent is introduced, suppressing byproduct formation[5].
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Reduction : Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes to control the mild exotherm. Stir for 4–6 hours at room temperature.
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Validation (In-Process) : Monitor via LC-MS. The reaction is complete when the aldehyde peak disappears and a new peak at m/z 362.0/364.0 ([M+H]⁺ for the Boc-intermediate) emerges.
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Workup : Quench with saturated aqueous NaHCO₃. Causality: This neutralizes the acetic acid byproduct generated by the borohydride and safely hydrolyzes unreacted hydride. Extract the aqueous layer with dichloromethane (DCM), dry over Na₂SO₄, and concentrate.
Step 2: Boc-Deprotection
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Cleavage : Dissolve the crude intermediate in DCM (0.1 M). Add trifluoroacetic acid (TFA) (10.0 eq) dropwise at 0 °C. Warm to room temperature and stir for 2 hours.
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Validation (In-Process) : LC-MS must show the complete disappearance of m/z 362/364 and the appearance of the target mass at m/z 262/264.
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Workup : Concentrate the mixture under reduced pressure to remove excess TFA. Redissolve in minimal methanol and pass through a basic ion-exchange resin (e.g., Amberlyst A21) to yield the free-base amine.
Late-Stage Functionalization in Drug Discovery
The presence of the C5-bromine atom transforms this molecule from a simple building block into a dynamic hub for late-stage functionalization[2]. Because the C5 position of the thiazole ring is highly activated toward oxidative addition by palladium(0) catalysts, researchers can rapidly generate diverse analog libraries.
Late-stage functionalization pathways leveraging the C5-bromine handle.
Analytical Characterization
To ensure the trustworthiness of the synthesized batch, the final compound must be validated against the following expected spectral benchmarks:
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¹H NMR (400 MHz, CDCl₃) :
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δ 7.65 (s, 1H) — Isolated thiazole C4 proton.
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δ 3.85 (s, 2H) — Methylene linker bridging the thiazole and piperazine.
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δ 2.90 (t, J = 4.8 Hz, 4H) — Piperazine protons adjacent to the free secondary amine.
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δ 2.55 (t, J = 4.8 Hz, 4H) — Piperazine protons adjacent to the tertiary amine.
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δ 1.80 (br s, 1H) — Exchangeable N-H proton.
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Mass Spectrometry (ESI+) : The isotopic signature of bromine (roughly 1:1 ratio of ⁷⁹Br and ⁸¹Br) acts as a built-in diagnostic tool. The spectrum will exhibit a distinct doublet peak at m/z 262.0 [M+H]⁺ and m/z 264.0 [M+H+2]⁺.
References
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[1] Title : 1522749-11-6 5-Bromo-2-(piperazin-1-ylmethyl)thiazole Source : ChemSrc URL : [Link]
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[5] Title : Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]
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[2] Title : Regiocontrolled Synthesis of Substituted Thiazoles. Source : Organic Letters (ACS Publications) URL :[Link]
Sources
- 1. 1522749-11-6_5-Bromo-2-(piperazin-1-ylmethyl)thiazoleCAS号:1522749-11-6_5-Bromo-2-(piperazin-1-ylmethyl)thiazole【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CAS:1522749-11-65-Bromo-2-(piperazin-1-ylmethyl)thiazole-毕得医药 [bidepharm.com]
- 4. CAS 933752-44-4: 5-Bromo-2-thiazolecarboxaldehyde [cymitquimica.com]
- 5. pubs.acs.org [pubs.acs.org]
